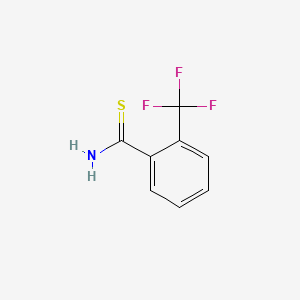

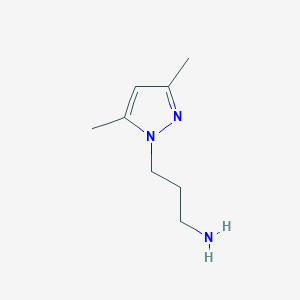

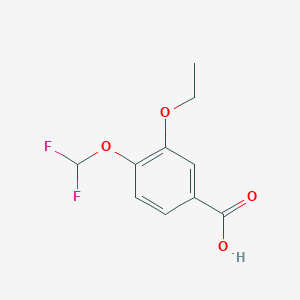

![molecular formula C14H16N2O3 B1299307 3-[(3,5-二甲基-1H-吡唑-1-基)甲基]-4-甲氧基苯甲酸 CAS No. 887408-93-7](/img/structure/B1299307.png)

3-[(3,5-二甲基-1H-吡唑-1-基)甲基]-4-甲氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via the cyclization of chalcones and hydrazines. In the case of the related compound 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole, the reduction process involves multiple electron steps and is influenced by the pH of the solution . Another related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, is synthesized and crystallizes in a trigonal space group, with its crystal packing stabilized by hydrogen bonds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex, with various substituents affecting the overall geometry and properties of the molecule. For instance, the crystal structure of a related compound, 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, shows a second monoclinic polymorph with specific dihedral angles between the rings and intramolecular hydrogen bonding . Similarly, the compound 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid exhibits conformational differences and hydrogen-bonded dimers in its crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The polarographic studies of a related pyrazole compound indicate that the reduction occurs in multiple electron steps, which are diffusion-controlled and vary with the species' protonation state . The synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives involves reactions that lead to changes in absorption and fluorescence spectral characteristics depending on the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of methoxy and carbothioic acid groups in the compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid contributes to its nonlinear optical activity due to a small energy gap between the frontier molecular orbitals . The optical properties of the synthesized oxadiazole derivatives are also affected by the substituents on the aryl ring bonded to the pyrazole moiety, as seen in their UV-vis absorption and fluorescence spectra .

科学研究应用

结构分析和合成

- Kumarasinghe 等(2009 年)详细介绍了相关化合物的合成,强调了识别正确区域异构体和单晶 X 射线分析对于明确结构确定的重要性。该研究还讨论了在这些化合物中观察到的独特的分子构象和晶体堆积 (Kumarasinghe、Hruby 和 Nichol,2009)。

- Meskini 等(2010 年)合成了具有结构相似性的标题化合物,并分析了其晶体堆积,该堆积由将分子连接成中心对称二聚体的 C—H⋯O 相互作用稳定 (Meskini、Daoudi、Daran、Kerbal 和 Zouihri,2010)。

计算研究和抑制特性

- Wang 等(2006 年)对联吡唑型有机化合物进行了理论研究,以了解它们的抑制效率和作为缓蚀剂的反应位点。该研究采用密度泛函理论 (DFT),并将计算结果与实验数据相关联 (Wang、Wang、Wang、Wang 和 Liu,2006)。

合成和药用相关性

- Mabrouk 等(2020 年)专注于杂环吡唑羧酸 α-氨基酯的环保合成策略。该研究强调了 α-氨基酸衍生物的药用和合成重要性,并提出了一项计算研究,证实了实验合成 (Mabrouk、Arrousse、Korchi、Lachgar、Oubair、Elachqar、Jabha、Lachkar、El Hajjaji、Rais 和 Taleb,2020)。

- Pillai 等(2019 年)合成了含有吡唑环的席夫碱,通过 DFT 计算和分子动力学模拟探索了它们的反应性质。该研究还评估了这些化合物的生物活性,包括抗氧化和 α-葡萄糖苷酶抑制活性 (Pillai、Karrouchi、Fettach、Armaković、Armaković、Brik、Taoufik、Radi、El Abbes Faouzi 和 Ansar,2019)。

配位化学和金属配合物

- Hadda 等(2007 年)探索了两种新型配体吡唑衍生物与钴(II)或铜(II)的配位化学,通过光谱分析和 X 射线衍射研究分析了它们的配合物。该研究提供了对金属离子在与这些配体配位时的几何形状和偏好的见解 (Hadda、Stoeckli-Evans、Kerbal、Fatmi、Baba、Larbi、Daoudi 和 Patel,2007)。

作用机制

Target of Action

It’s structurally similar compound, 3,5-dimethyl-1h-pyrazole , is known to interact with various biological targets

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways

Pharmacokinetics

A structurally similar compound was found to have high solubility in saline at ph 7, suggesting good bioavailability

Result of Action

A structurally similar compound showed potent in vitro antipromastigote activity , suggesting that this compound might have similar effects

Action Environment

Factors such as ph and temperature are known to affect the stability and efficacy of many compounds

未来方向

The study of pyrazole-based ligands and their derivatives continues to be a promising area of research due to their potential applications in various fields such as catalysis, medicine, and biomimetism studies . Further developments in catalytic processes relating to catecholase activity are expected .

属性

IUPAC Name |

3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9-6-10(2)16(15-9)8-12-7-11(14(17)18)4-5-13(12)19-3/h4-7H,8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSQRQOVLIJMOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360161 |

Source

|

| Record name | 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887408-93-7 |

Source

|

| Record name | 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

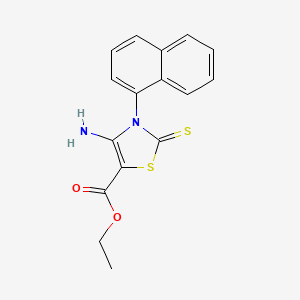

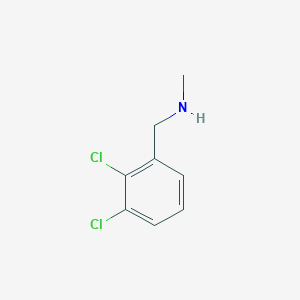

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)